molecular formula C11H14N4S B1276249 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 724749-05-7

5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1276249
M. Wt: 234.32 g/mol
InChI Key: ROIBCPQYBHZTGE-UHFFFAOYSA-N
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Description

The compound 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. The presence of a dimethylamino group attached to the phenyl ring and a thiol group on the triazole ring suggests potential for interaction with biological systems. The triazole core is a common scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the planarity and hydrogen bonding capabilities of amides .

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and subsequent functionalization. For example, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form a Schiff base . Similarly, other triazole derivatives have been synthesized by heating thiocarbohydrazide with substituted benzoic acids and treating with substituted benzaldehydes . These methods could potentially be adapted for the synthesis of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

Triazole derivatives exhibit interesting structural features, such as tautomerism. For instance, a study reported the possibility of thiol↔thione tautomerism via single-proton intramigration in a triazole-thione compound . The molecular structure of triazole derivatives is often confirmed using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy . These techniques could be employed to analyze the molecular structure of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including the formation of Mannich bases, sulfides, and other heterocyclic compounds through reactions with formaldehyde, amines, thionyl chloride, and thiols . The reactivity of the thiol group in the title compound could lead to similar transformations, potentially yielding a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of a dimethylamino group can impact the compound's basicity and solubility. The physicochemical properties, such as thermal stability and electronic structure, can be characterized using techniques like TG/DTG, UV-Vis spectroscopy, and DFT calculations . The presence of hydrogen bonds and other non-covalent interactions can be studied using Hirshfeld surface analysis to understand the compound's crystal packing and stability .

Scientific Research Applications

Anticorrosive Effects

  • Study : "Anticorrosive Effects of Derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole on 316 Stainless Steel in HCl Medium: Experimental and Computational Study" (2021) by Nandini et al.
    • Findings : The study evaluated the inhibition potentials of derivatives of 4-(dimethylamino)benzaldehyde, including one similar to the compound , on the corrosion of stainless steel. They demonstrated significant inhibition efficiencies, suggesting potential applications in protecting metal surfaces in acidic environments (Nandini, Ronald, Adimule, & Krishnamurthy, 2021).

Antimicrobial Activity

  • Study : "Synthesis and Study of Some Newer Analogues of Quinolin-8-ol as Potent Antimicrobial Agents" (2008) by Sharma et al.
    • Findings : This study synthesized and evaluated the antimicrobial activity of compounds, including triazole derivatives. Compounds in this class showed interesting antibacterial activity against both gram-positive and gram-negative organisms (Sharma, Hussain, & Amir, 2008).

Electrochemical Behavior

  • Study : "Electrochemical Behavior of Some Thiotriazoles in Aqueous- Alcoholic Media at GCE" (2002) by Fotouhi et al.
    • Findings : This study explored the electrooxidation of thiotriazoles, including compounds similar to the one . They exhibit specific redox behavior and are involved in dimerization processes, which could be relevant in electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).

Corrosion Inhibition in Acid Mixtures

  • Study : "Investigation of Corrosion Inhibition Property of Triazole-Based Schiff Bases on Maraging Steel in Acid Mixtures" (2021) by Mary et al.
    • Findings : The study focuses on the anti-corrosion potential of triazole-based Schiff bases on steel in acidic environments. It indicates that these compounds could offer protection in various industrial applications involving acid mixtures (Mary, Nazareth, Adimule, & Potla, 2021).

Synthesis and Structural Features

  • Study : "Synthesis and structural features of 5-(4-(tert-butyl) phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols" (2018) by Aksyonova-Seliuk et al.
    • Findings : This research synthesized new derivatives of triazole-thiols, emphasizing the versatility of these compounds in synthesizing biologically active substances with diverse properties (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Safety And Hazards

As with any chemical compound, it’s important to handle it with care to avoid contact with skin, eyes, and clothing, and to avoid ingestion or inhalation of dust .

Future Directions

The future directions for research on similar compounds could include further investigation of their properties and potential applications, as well as the development of new synthesis methods .

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-14(2)9-6-4-8(5-7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIBCPQYBHZTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409261
Record name 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

724749-05-7
Record name 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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